molecular formula C10H9N3O2S B10896947 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one

2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one

Cat. No.: B10896947
M. Wt: 235.26 g/mol
InChI Key: ZVMCAELHFXHTMC-VZUCSPMQSA-N
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Description

2-{2-[(4-HYDROXYPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-HYDROXYPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include:

  • Condensation Step

      Reactants: 4-hydroxybenzaldehyde and thiosemicarbazide.

      Solvent: Ethanol or methanol.

      Catalyst: Acetic acid or hydrochloric acid.

      Temperature: Room temperature to reflux conditions.

      Time: Several hours to overnight.

  • Cyclization Step

      Reactants: The intermediate hydrazone formed in the first step.

      Catalyst: Acetic acid or sulfuric acid.

      Temperature: Reflux conditions.

      Time: Several hours.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Aqueous or organic solvents, room temperature to elevated temperatures.

      Products: Oxidized derivatives, such as carboxylic acids or quinones.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Organic solvents like ethanol or tetrahydrofuran, room temperature to reflux.

      Products: Reduced derivatives, such as alcohols or amines.

  • Substitution

      Reagents: Halogenating agents, alkylating agents.

      Conditions: Organic solvents, room temperature to elevated temperatures.

      Products: Substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, tetrahydrofuran.

    Catalysts: Acetic acid, sulfuric acid.

Scientific Research Applications

Chemistry

In chemistry, 2-{2-[(4-HYDROXYPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. It is also studied for its potential anti-inflammatory effects, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising lead compound for anticancer drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings and polymers.

Mechanism of Action

The mechanism of action of 2-{2-[(4-HYDROXYPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE involves its interaction with cellular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-METHOXYPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE
  • 2-{2-[(4-CHLOROPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE
  • 2-{2-[(4-NITROPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE

Uniqueness

Compared to its analogs, 2-{2-[(4-HYDROXYPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE is unique due to the presence of the hydroxyl group, which enhances its hydrogen bonding capability and increases its solubility in aqueous media. This structural feature contributes to its higher biological activity and makes it a more potent candidate for drug development.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H9N3O2S/c14-8-3-1-7(2-4-8)5-11-13-10-12-9(15)6-16-10/h1-5,14H,6H2,(H,12,13,15)/b11-5+

InChI Key

ZVMCAELHFXHTMC-VZUCSPMQSA-N

Isomeric SMILES

C1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)O)/S1

Canonical SMILES

C1C(=O)NC(=NN=CC2=CC=C(C=C2)O)S1

Origin of Product

United States

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